molecular formula C22H23ClFN3O3 B4228306 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B4228306
M. Wt: 431.9 g/mol
InChI Key: VOXDPCCVKHNSMP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with 4-methoxyphenyl isocyanate to form an intermediate, which is then reacted with piperidine and a suitable dione to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include:

  • 3-chloro-4-fluorophenyl isocyanate
  • 3-chloro-4-fluoroacetophenone
  • 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Compared to these compounds, 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to its combination of functional groups and its potential for diverse applications .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(4-methoxyanilino)piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O3/c1-30-17-5-2-14(3-6-17)25-15-8-10-26(11-9-15)20-13-21(28)27(22(20)29)16-4-7-19(24)18(23)12-16/h2-7,12,15,20,25H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXDPCCVKHNSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 5
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione

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